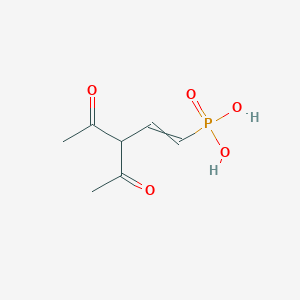
2-(2-Ethoxyethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxyethoxy)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of an ethoxyethoxy group attached to the pyridine ring, making it a versatile molecule with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyethoxy)pyridine can be achieved through several methodsThis method typically requires controlled reaction conditions, including specific temperatures and solvents, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyethoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidizing Agents: Peracids, such as m-chloroperbenzoic acid, are commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution Reagents: Alkyl halides and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Ethoxyethoxy)pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyethoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxypyridine: A similar compound with one ethoxy group attached to the pyridine ring, used in similar applications but with different reactivity and properties.
2-(2-Methoxyethoxy)pyridine: Another related compound with a methoxyethoxy group, exhibiting different chemical and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethoxyethoxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
61463-64-7 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-(2-ethoxyethoxy)pyridine |
InChI |
InChI=1S/C9H13NO2/c1-2-11-7-8-12-9-5-3-4-6-10-9/h3-6H,2,7-8H2,1H3 |
InChI Key |
SXDVOGOXLFCYOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


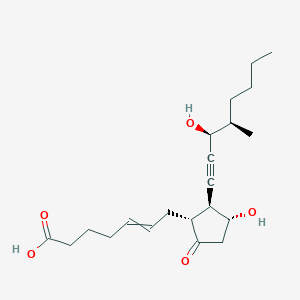
![1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene](/img/structure/B14585095.png)
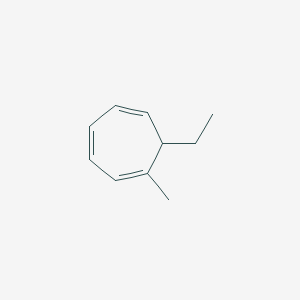
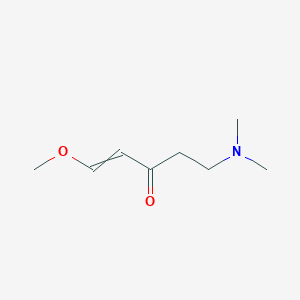

![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)
![5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo-](/img/structure/B14585122.png)
![Tributyl[2-(2-methyloxiran-2-YL)ethoxy]stannane](/img/structure/B14585124.png)
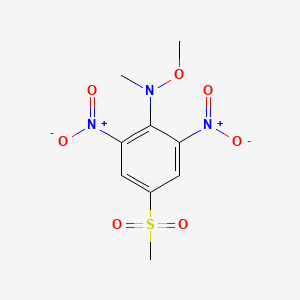
![3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14585139.png)
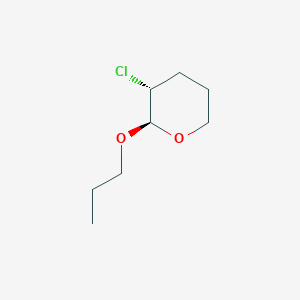
![1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one](/img/structure/B14585151.png)
![4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14585155.png)
